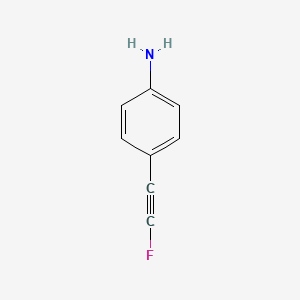

4-(Fluoroethynyl)aniline

Description

4-(Fluoroethynyl)aniline is an aromatic amine derivative characterized by a fluoroethynyl (–C≡CF) substituent at the para position of the aniline ring. These features may enhance conjugation and influence reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. Synthesis of such compounds typically involves nucleophilic substitution or cross-coupling reactions, as seen in analogues like 4-(trifluoromethyl)aniline ().

Properties

CAS No. |

443129-77-9 |

|---|---|

Molecular Formula |

C8H6FN |

Molecular Weight |

135.14 g/mol |

IUPAC Name |

4-(2-fluoroethynyl)aniline |

InChI |

InChI=1S/C8H6FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,10H2 |

InChI Key |

CYELPVIHKYPWJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoroethynyl)aniline typically involves the following steps:

Starting Material: The synthesis begins with 4-nitrofluorobenzene.

Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.

Fluoroethynylation: The amino group is then subjected to fluoroethynylation using a suitable reagent like ethynyl fluoride under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reduction: Large-scale hydrogenation of 4-nitrofluorobenzene.

Continuous Flow Reactors: Use of continuous flow reactors for the fluoroethynylation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoroethynyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can further modify the fluoroethynyl group.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or platinum oxide.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Quinones and related compounds.

Reduction Products: Modified aniline derivatives.

Substitution Products: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

4-(Fluoroethynyl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Fluoroethynyl)aniline involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 4-(Trifluoromethyl)aniline (): The –CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the –C≡CF group in 4-(fluoroethynyl)aniline, where the ethynyl spacer may allow partial conjugation, moderating the electron-withdrawing effect.

- 4-(Thiophen-3-yl)aniline (–10): The thiophene ring introduces π-conjugation, enhancing electronic delocalization. This contrasts with the fluoroethynyl group, which may prioritize steric effects over extended conjugation.

Structural and Crystallographic Comparisons

- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (): The bulky tris-pyrazolyl substituent induces polymorphism, with two distinct crystal forms (polymorphs I and II). Bond angles (e.g., B–C: 83.37° vs. 79.06°) highlight conformational flexibility. In contrast, the linear fluoroethynyl group likely favors rigid, linear packing.

Functional Group Stability and Reactivity

- 4-(tert-Butoxycarbonylamino)aniline (): The tert-BOC group protects the amine during synthesis but requires acidic deprotection. The fluoroethynyl group, however, may participate in click chemistry or Sonogashira coupling without protection.

- The fluoroethynyl group’s smaller size may preserve reactivity at the amine site.

Toxicity and Handling Considerations

- 4-(4-Nitrophenylazo)aniline (): Limited toxicity data necessitate cautious handling, a common theme for research-stage aniline derivatives. This compound likely shares these precautions due to uncharacterized hazards.

Data Table: Key Properties of Analogues vs. This compound

Biological Activity

4-(Fluoroethynyl)aniline, also known by its chemical structure as C₈H₇FN, is an aromatic compound characterized by the presence of a fluoroethynyl group attached to an aniline structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C₈H₇FN

- Molecular Weight : 151.15 g/mol

- Structure : The compound features a benzene ring with an amino group (–NH₂) and a fluoroethynyl group (–C≡C–F).

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological systems through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, suggesting that this compound could exhibit similar properties. The presence of the fluoro group may enhance binding affinity to enzyme active sites.

- Receptor Binding : Its structural features allow for potential interactions with various receptors, which are crucial in drug design and development. Preliminary studies suggest it could act as a ligand for certain biological targets.

- Antimicrobial Activity : Some derivatives of fluoroanilines have demonstrated antimicrobial properties, indicating that this compound might also possess similar activities against bacterial and fungal strains.

Case Studies

-

Antifungal Properties :

- A study evaluated several substituted anilines, including derivatives of this compound, for antifungal activity against common pathogens like Candida albicans and Aspergillus niger. Results indicated moderate to high antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

-

Anticancer Activity :

- Research into the anticancer properties of fluorinated anilines has shown promising results. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. Mechanistic studies pointed towards its role in disrupting cellular signaling pathways associated with cell survival .

- Neuroprotective Effects :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Fluoroaniline | Moderate antimicrobial activity | Commonly used as a precursor in synthesis |

| 4-(Trifluoromethyl)aniline | Exhibits significant anticancer properties | Used in drug discovery |

| 4-(Fluorobenzyl)aniline | Potential neuroprotective effects | Investigated for treatment of neurodegeneration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.